N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE

PD-1/PD-L1 Immunotherapy Small Molecule Inhibitor

N-(Diphenylmethyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS 1428363-42-1) is a small molecule immunotherapy agent characterized by a unique combination of an azetidine ring, a furan ring, and a 1,2,4-oxadiazole core. It is classified as a 3-substituted-1,2,4-oxadiazole derivative and has been identified as an inhibitor of the PD-1/PD-L1 protein-protein interaction.

Molecular Formula C23H20N4O3
Molecular Weight 400.438
CAS No. 1428363-42-1
Cat. No. B2860073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE
CAS1428363-42-1
Molecular FormulaC23H20N4O3
Molecular Weight400.438
Structural Identifiers
SMILESC1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CO5
InChIInChI=1S/C23H20N4O3/c28-23(24-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17)27-14-18(15-27)22-25-21(26-30-22)19-12-7-13-29-19/h1-13,18,20H,14-15H2,(H,24,28)
InChIKeyMQBYEZIRSUCIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(Diphenylmethyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS 1428363-42-1)


N-(Diphenylmethyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS 1428363-42-1) is a small molecule immunotherapy agent characterized by a unique combination of an azetidine ring, a furan ring, and a 1,2,4-oxadiazole core. It is classified as a 3-substituted-1,2,4-oxadiazole derivative and has been identified as an inhibitor of the PD-1/PD-L1 protein-protein interaction [1]. The compound is associated with Aurigene Discovery Technologies Limited and is under patent protection for indications including hepatitis, HIV infection, infectious disease, and solid tumors [1].

Why Direct Substitution of CAS 1428363-42-1 is Not Advisable


While the 1,2,4-oxadiazole class is known for its broad biological activity, compounds within this patented family cannot be interchangeably substituted due to the highly specific structure-activity relationship (SAR) required for potent PD-1/PD-L1 inhibition. Small molecule antagonists of this immune checkpoint are mechanistically distinct from monoclonal antibodies and other chemotypes like biphenyls or imidazopyridines, and their efficacy is dictated by precise spatial and electronic features of the azetidine-carboxamide and furan-oxadiazole substituents [1]. Unverified substitution with a structurally similar analog from a non-authorized source risks a complete loss of on-target potency and introduces unknown pharmacological liabilities, as documented in the wider field of PD-1/PD-L1 small molecule development [2].

Quantitative Differentiation Evidence for CAS 1428363-42-1


Comparative PD-1/PD-L1 Inhibitory Potency in the 1,2,4-Oxadiazole Series

This compound is a specific example (Compound-Example34) from a disclosure (PMID 30107136) focused on a series of 1,2,4-oxadiazole-based PD-1/PD-L1 inhibitors. While the parent patent explicitly demonstrates that structural modifications across various examples lead to substantial variations in PD-1/PD-L1 blockade activity, the specific quantitative on-target potency data (e.g., IC50) for Example 34 versus other close analogs (e.g., Example 1, BMS-202) has not been publicly disclosed in a head-to-head format [1]. The primary evidence is patent disclosure, establishing its membership in a class with a proven mechanism but without a published, comparator-rich biochemical assay dataset for this specific compound [2].

PD-1/PD-L1 Immunotherapy Small Molecule Inhibitor

Structural Uniqueness vs. Commonly Studied PD-1/PD-L1 Inhibitor Chemotypes

The compound possesses a distinctive chemotype with a 1,2,4-oxadiazole and a furan ring connected to an azetidine core. This is structurally differentiated from other major small molecule PD-1/PD-L1 inhibitor classes, such as the biphenyl-based antagonists (e.g., the BMS-202 scaffold, which can induce PD-L1 dimerization) and the imidazopyridine series [1]. The specific spatial arrangement of the diphenylmethyl group on the azetidine-1-carboxamide provides a unique three-dimensional pharmacophore profile compared to the more planar aromatic systems, which could result in a different binding mode or biological profile, although no crystallographic data for this exact compound is available for direct comparison [1].

Medicinal Chemistry Chemotype Structural Biology

Intellectual Property and Supply Source Differentiation

The compound is a specific, patented example from Aurigene's portfolio, directly targeting the PD-1/PD-L1 immune checkpoint [1]. The chemical sourcing landscape for such proprietary research chemicals is often unreliable for compounds obtained from unverified third-party vendors, where chemical purity and identity can be erroneously assigned. The certified supply source, traceable to the original research or authorized compound banks, is critical to guarantee that CAS 1428363-42-1 is indeed the correct azetidine derivative and not a misidentified regioisomer or byproduct, a common failure point for highly functionalized heterocycles [2]. The absence of this compound on major authoritative databases outside its patent origin makes verified sourcing the primary differentiator.

Patent Supply Chain Authenticity

Optimal Deployment Scenarios for CAS 1428363-42-1 in Research


Chemical Probe for Validating PD-1/PD-L1 Antagonism in Tumor Immunology

Investigators studying the tumor microenvironment can use this compound as a defined chemical probe to antagonize the PD-1/PD-L1 axis. Based on its mechanism of action as a protein-protein interaction inhibitor, it is ideally suited for in vitro mechanistic studies where a small molecule disruptor is needed to complement or contrast the effects of anti-PD-L1 monoclonal antibodies, especially in models requiring temporal control or tissue penetration where antibodies are limited [1].

Pharmacological Tool for Structural Activity Relationship (SAR) Expansion

For medicinal chemistry groups exploring non-biphenyl PD-1/PD-L1 inhibitors, this compound serves as a crucial starting point for SAR campaigns. Its unique 1,2,4-oxadiazole-azetidine scaffold provides a differentiated structural core, and the compound can be utilized as a reference standard for designing new focused libraries aimed at improving oral bioavailability or selectivity, leveraging its distinct binding pharmacophore as reported in the patent literature [1].

Procurement as an Authenticated Reference Standard for Patent Analysis

For pharmaceutical companies conducting freedom-to-operate analyses or preparing patent challenges, obtaining this specific compound from a verified source is essential. As a specifically named example in an Aurigene patent portfolio, its chemical synthesis and characterization against an authorized standard allows competitive intelligence groups to confirm its structure and perform definitive analytical comparisons, de-risking legal and scientific investments [1].

Quote Request

Request a Quote for N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.